BOC-D-GLU(OALL)-OH BOC-D-GLU(OALL)-OH
Brand Name: Vulcanchem
CAS No.: 259221-91-5
VCID: VC0558533
InChI: InChI=1S/C13H21NO6/c1-5-8-19-10(15)7-6-9(11(16)17)14-12(18)20-13(2,3)4/h5,9H,1,6-8H2,2-4H3,(H,14,18)(H,16,17)/t9-/m1/s1
SMILES: CC(C)(C)OC(=O)NC(CCC(=O)OCC=C)C(=O)O
Molecular Formula: C13H21NO6
Molecular Weight: 287,32

BOC-D-GLU(OALL)-OH

CAS No.: 259221-91-5

Cat. No.: VC0558533

Molecular Formula: C13H21NO6

Molecular Weight: 287,32

* For research use only. Not for human or veterinary use.

BOC-D-GLU(OALL)-OH - 259221-91-5

Specification

CAS No. 259221-91-5
Molecular Formula C13H21NO6
Molecular Weight 287,32
IUPAC Name (2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxo-5-prop-2-enoxypentanoic acid
Standard InChI InChI=1S/C13H21NO6/c1-5-8-19-10(15)7-6-9(11(16)17)14-12(18)20-13(2,3)4/h5,9H,1,6-8H2,2-4H3,(H,14,18)(H,16,17)/t9-/m1/s1
Standard InChI Key VNZYUMCXQWYCAW-SECBINFHSA-N
SMILES CC(C)(C)OC(=O)NC(CCC(=O)OCC=C)C(=O)O
Canonical SMILES CC(C)(C)OC(=O)NC(CCC(=O)OCC=C)C(=O)O

Introduction

Structure and Chemical Properties

Structural Features

BOC-D-GLU(OALL)-OH possesses several key structural features:

  • A D-glutamic acid backbone with R configuration at the alpha carbon

  • A tert-butyloxycarbonyl (BOC) group protecting the alpha-amino function

  • An allyl ester protecting the gamma-carboxylic acid

  • A free alpha-carboxylic acid group available for peptide bond formation

Physical and Chemical Properties

Based on analysis of related compounds such as BOC-D-GLU(OBzl)-OH and BOC-D-GLU(OME)-OH, the following properties can be inferred for BOC-D-GLU(OALL)-OH:

PropertyValue/Description
Molecular FormulaC₁₃H₂₁NO₆
Molecular WeightApproximately 287.31 g/mol
Physical AppearanceWhite to off-white crystalline solid
SolubilitySoluble in dichloromethane, chloroform, DMF; partially soluble in alcohols; poorly soluble in water
Optical RotationNegative (due to D-configuration)
StabilityStable at room temperature; sensitive to strong acids (BOC group) and Pd catalysts (allyl group)
Melting PointApproximately 75-85°C (estimated based on similar compounds)

The compound demonstrates chemical behavior similar to other BOC-protected amino acids, with the BOC group being stable under basic conditions but readily cleaved by trifluoroacetic acid (TFA) or HCl. The allyl ester remains intact during BOC deprotection but can be selectively removed using Pd(0) catalysts.

Synthesis and Preparation Methods

General Synthetic Approaches

The synthesis of BOC-D-GLU(OALL)-OH typically follows strategies similar to those used for related compounds like BOC-D-GLU(OBzl)-OH. Based on the established protocols for protected amino acids, the general synthesis involves:

  • Protection of the alpha-amino group of D-glutamic acid with a BOC group

  • Selective esterification of the gamma-carboxylic acid with allyl alcohol

Detailed Synthetic Protocol

A typical synthetic procedure for BOC-D-GLU(OALL)-OH would involve the following steps:

  • D-Glutamic acid is treated with di-tert-butyl dicarbonate (Boc₂O) in a mixture of dioxane/water with sodium hydroxide at pH 9-10 and 0-5°C.

  • After completion of the BOC protection, the pH is adjusted to 2-3 with concentrated HCl to obtain BOC-D-GLU-OH.

  • Selective esterification of the gamma-carboxylic acid is achieved using allyl alcohol, DCC (dicyclohexylcarbodiimide), and DMAP (4-dimethylaminopyridine) in dichloromethane at 0°C.

  • Purification by column chromatography or crystallization yields the pure BOC-D-GLU(OALL)-OH.

This approach employs methods similar to those described in the literature for related compounds, as seen in the synthesis of protected glutamic acid derivatives used in peptide synthesis .

Applications in Chemical Research

Role in Peptide Synthesis

BOC-D-GLU(OALL)-OH is primarily utilized in peptide synthesis where orthogonal protection strategies are required. Its applications include:

  • Solid-phase peptide synthesis (SPPS) using the BOC strategy

  • Solution-phase peptide synthesis where selective deprotection is required

  • Synthesis of complex peptides with multiple glutamic acid residues requiring differential protection

The BOC strategy in peptide synthesis typically involves cycles of BOC deprotection using TFA followed by coupling with the next amino acid. The presence of the allyl ester on the gamma-carboxyl allows for selective deprotection and modification at a later stage in the synthesis.

Use in Bioactive Compound Synthesis

BOC-D-GLU(OALL)-OH is valuable in the synthesis of:

  • D-glutamic acid-containing bioactive peptides

  • Peptidomimetics with modified glutamic acid residues

  • Metallothionein-like peptides similar to cadystin A and B described in research literature

  • Glutamic acid derivatives with specialized side-chain modifications

Research Findings and Comparative Analysis

Comparison with Other Protected Glutamic Acid Derivatives

Compoundγ-Protecting GroupDeprotection ConditionsAdvantagesLimitations
BOC-D-GLU(OALL)-OHAllyl esterPd(0), nucleophileOrthogonal to acid/base conditionsRequires transition metal catalysts
BOC-D-GLU(OBzl)-OHBenzyl esterH₂, Pd/C or strong acidsStable during peptide couplingNot orthogonal to BOC removal
BOC-D-GLU(OME)-OHMethyl esterBasic hydrolysisInexpensive, readily availableNot orthogonal to nucleophilic conditions

This comparison demonstrates the unique position of BOC-D-GLU(OALL)-OH in providing truly orthogonal protection strategies, as the allyl group can be removed under neutral conditions using palladium catalysts without affecting the BOC group or peptide bonds.

Application in Metallothionein-like Peptide Synthesis

Research involving similarly protected glutamic acid derivatives has shown their importance in the synthesis of metallothionein-like peptides. For example, the synthesis of cadystin A and B involved protected glutamic acid residues in specific sequences with cysteine residues . The selective protection strategies employed for these syntheses demonstrate principles applicable to the use of BOC-D-GLU(OALL)-OH in complex peptide synthesis.

Packaging SizeEstimated Price RangeTypical Purity
1g$40-6098-99%
5g$90-13097-99%
25g$300-45095-98%

Analytical Methods for Characterization

Spectroscopic Characterization

The identification and purity assessment of BOC-D-GLU(OALL)-OH typically involves:

  • ¹H NMR spectroscopy: Characteristic signals include:

    • BOC group (singlet at approximately δ 1.4-1.5 ppm)

    • Allyl group (multiplets at δ 5.2-5.3 ppm for terminal vinyl protons and δ 5.8-6.0 ppm for the methine proton)

    • Alpha-proton of glutamic acid (multiplet at approximately δ 4.2-4.4 ppm)

  • ¹³C NMR spectroscopy: Key signals for:

    • Carbonyl carbons (δ 170-175 ppm)

    • BOC carbonyl and quaternary carbon

    • Allyl group carbons

  • Mass spectrometry: Expected molecular ion peak at m/z 287 [M+H]⁺ or related adducts

Chromatographic Analysis

Quality control of BOC-D-GLU(OALL)-OH typically employs:

  • HPLC analysis using C18 reversed-phase columns

  • TLC analysis using silica gel plates with appropriate solvent systems (e.g., ethyl acetate/hexane mixtures)

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator